5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZMQSDGYZWVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199157 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893733-18-1 | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893733-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Trifluoromethylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated thiophene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique electronic properties.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Electronic Properties: The compound’s electronic properties are influenced by the presence of the trifluoromethyl group, which can affect its conductivity and other electronic characteristics.
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Effects : The thiophene ring’s electron-rich nature enhances π-π stacking with aromatic residues (e.g., Phe182 in kinases), while -CF₃ withdraws electrons, stabilizing charge-transfer interactions .
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs (e.g., 5-phenylthiophene-2-carboxylic acid) .
- SAR Insights :
- Substitution at the thiophene 5-position is critical for target selectivity. For example, 4-bromo analogs (CAS 5194-37-6) show affinity for CNS targets like Brexpiprazole .
- Ether or thioether linkages (e.g., 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid) improve blood-brain barrier penetration .
Biological Activity
5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a thiophene ring with a trifluoromethylphenyl substituent and a carboxylic acid functional group, which contribute to its lipophilicity and biological interactions.
- Molecular Formula : C12H7F3O2S
- Molar Mass : Approximately 272.24 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, making it relevant in various pharmaceutical applications, including antibacterial and anti-inflammatory activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial Activity : The compound has shown potential against various bacterial strains, including E. coli and Klebsiella spp. Studies have indicated that modifications in the structure can influence the minimum inhibitory concentration (MIC) values, suggesting a relationship between structural features and antibacterial efficacy .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The structure-activity relationship (SAR) studies indicate that certain substitutions may enhance anti-inflammatory potency .
Case Studies and Research Findings
-
Antibacterial Screening :
- A study screened several compounds for activity against E. coli using efflux-deficient strains to identify those with minimal resistance mechanisms. This compound was included in the screening due to its structural similarity to other known antibacterial agents. The findings highlighted its potential as a lead compound for further optimization .
- Cytotoxicity Assays :
- Inflammation Models :
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituents on the thiophene ring:
| Compound | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Trifluoromethyl group enhances lipophilicity | Antibacterial, Anti-inflammatory |
| 5-(2-Chloro-5-trifluoromethyl-phenyl)-thiophene-2-carboxylic acid | Structure | Contains chlorine substituent | Potentially different biological activity |
| 4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]-thiophene-2-carboxylic acid | Structure | Cyano and methylthio groups present | Distinct reactivity profile |
Q & A
Q. What strategies optimize the binding affinity of this compound derivatives toward biological targets?
- Methodological Answer : Fragment-based approaches and ΔTm (thermal shift) assays guide optimization. For instance, substituents like trifluoromethyl enhance lipophilicity and target engagement. In a study on Mycobacterium tuberculosis DHFR, compounds with ΔTm ≥1.5°C (e.g., 6-methyl-5-(4-phenylthiazol-2-yl)-2-(trifluoromethyl)nicotinic acid, ΔTm =1.7°C) showed improved binding via hydrophobic interactions . Strategies include:
- Introducing electron-withdrawing groups (e.g., CF) to stabilize π-π stacking with aromatic residues.
- Modifying the thiophene ring with carboxylate groups for hydrogen bonding with Lys/Arg residues .
Q. How do molecular docking studies inform the interaction mechanisms of this compound with proteins?
- Methodological Answer : Docking simulations (e.g., using PDB IDs 2ZMM and 2ZN7) reveal critical interactions:
- Key Residues : Lys120, Phe182, and Gln266 form hydrogen bonds and hydrophobic contacts with the thiophene core and CF-phenyl group .
- Binding Energy : Lower energies (e.g., −11.95 kcal/mol for 2ZN7) correlate with stronger inhibition. Adjust substituents (e.g., bromo or carboxymethoxy groups) to enhance van der Waals interactions .
Q. How can researchers address contradictions in reported binding affinities of structurally similar compounds?
- Methodological Answer : Discrepancies may arise from assay conditions or structural variations. For example:
- Substituent Effects : A bromo substituent in 4-bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid improved binding energy (−9.01 kcal/mol vs. −11.95 kcal/mol for a phenylcarbonyl derivative) due to enhanced halogen bonding .
- Validation : Cross-validate using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to reconcile computational and experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

